
nickel;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel titanium alloys are primarily produced through vacuum melting techniques. Common methods include vacuum induction melting (VIM), vacuum arc remelting (VAR), and electron beam melting . These processes ensure high purity and uniform composition of the alloy. The alloy is then subjected to various thermo-mechanical processes such as hot rolling, forging, and drawing to achieve the desired shape and mechanical properties .
Industrial Production Methods
In industrial settings, nickel titanium is often produced using self-propagating high-temperature synthesis (SHS) combined with spark plasma sintering (SPS). This method involves a high heating rate to initiate the SHS reaction, followed by milling and SPS consolidation to achieve the final product . This approach minimizes the formation of undesirable phases and ensures a high-quality alloy.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Oxidation: When exposed to air, nickel titanium forms a passive oxide layer that enhances its corrosion resistance.
Reduction: Nickel titanium can be reduced using hydrogen gas at high temperatures to remove surface oxides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Catalysts such as nickel or titanium oxides are used under controlled conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nickel and titanium oxides.
Reduction: Pure nickel titanium alloy with reduced surface oxides.
Substitution: Formation of new metal alloys or compounds with altered properties.
Applications De Recherche Scientifique
Nickel titanium is extensively used in various scientific research fields due to its unique properties .
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and cross-coupling reactions.
Medicine: Utilized in minimally invasive surgical procedures and dental applications.
Industry: Applied in aerospace, automotive, and robotics for its shape memory and superelastic properties.
Mécanisme D'action
. This transformation occurs between two different crystal phases: austenite and martensite.
Comparaison Avec Des Composés Similaires
Nickel titanium is unique compared to other shape memory alloys due to its combination of shape memory effect, superelasticity, and biocompatibility .
Similar Compounds
Copper-Aluminum-Nickel: Another shape memory alloy with similar properties but less biocompatibility.
Iron-Manganese-Silicon: Exhibits shape memory effect but lacks the superelasticity of nickel titanium.
Titanium-Nickel-Hafnium: Modified version of nickel titanium with enhanced high-temperature performance.
Nickel titanium stands out due to its superior combination of properties, making it highly versatile and valuable in various applications.
Propriétés
Numéro CAS |
12059-18-6 |
|---|---|
Formule moléculaire |
Ni2Ti |
Poids moléculaire |
165.254 g/mol |
Nom IUPAC |
nickel;titanium |
InChI |
InChI=1S/2Ni.Ti |
Clé InChI |
AGRZSLXZTRXJMD-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ni].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


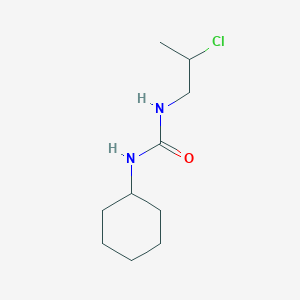
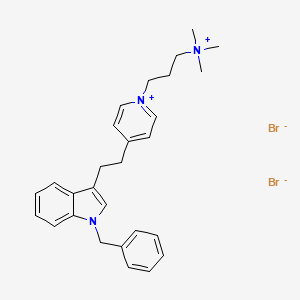
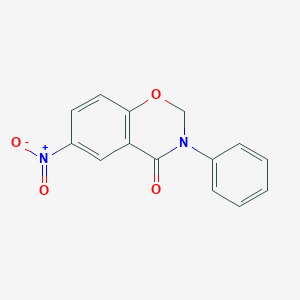
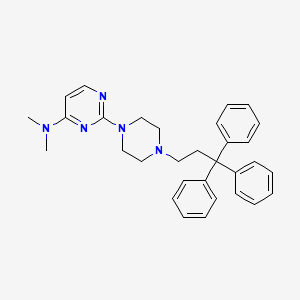
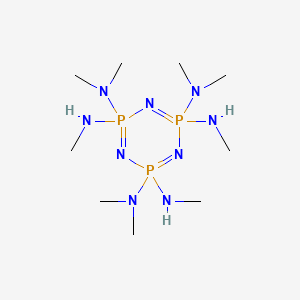

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

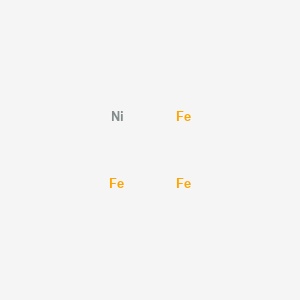

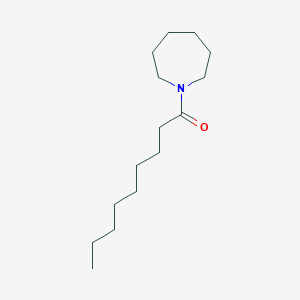
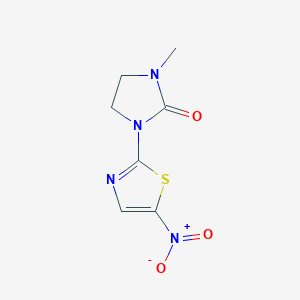
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)

